Dodecanedioic acid, diisooctyl ester Dodecanedioic acid, diisooctyl ester
Brand Name: Vulcanchem
CAS No.: 85392-86-5
VCID: VC3869510
InChI: InChI=1S/C28H54O4/c1-25(2)19-13-11-17-23-31-27(29)21-15-9-7-5-6-8-10-16-22-28(30)32-24-18-12-14-20-26(3)4/h25-26H,5-24H2,1-4H3
SMILES: CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C
Molecular Formula: C28H54O4
Molecular Weight: 454.7 g/mol

Dodecanedioic acid, diisooctyl ester

CAS No.: 85392-86-5

Cat. No.: VC3869510

Molecular Formula: C28H54O4

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

Dodecanedioic acid, diisooctyl ester - 85392-86-5

Specification

CAS No. 85392-86-5
Molecular Formula C28H54O4
Molecular Weight 454.7 g/mol
IUPAC Name bis(6-methylheptyl) dodecanedioate
Standard InChI InChI=1S/C28H54O4/c1-25(2)19-13-11-17-23-31-27(29)21-15-9-7-5-6-8-10-16-22-28(30)32-24-18-12-14-20-26(3)4/h25-26H,5-24H2,1-4H3
Standard InChI Key SKVONPNVOSXTBD-UHFFFAOYSA-N
SMILES CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C
Canonical SMILES CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Dodecanedioic acid, diisooctyl ester belongs to the class of dicarboxylic acid esters, characterized by the formula C28H54O4\text{C}_{28}\text{H}_{54}\text{O}_4 and a molecular weight of 454.73 g/mol . The molecule consists of a 12-carbon dicarboxylic acid backbone esterified with two isooctyl (2-ethylhexyl) groups, imparting significant branching that enhances its solubility and reduces crystallinity. Key identifiers include:

PropertyValueSource
CAS Registry Number85392-86-5
Empirical FormulaC28H54O4\text{C}_{28}\text{H}_{54}\text{O}_4
Boiling Point>260 °C (lit.)
Density (25 °C)0.91 g/mL
Refractive Index (n20Dn_{20}^D)1.453
Flash Point113 °C

The ester’s branched alkyl chains contribute to its low pour point (-60 °C), a critical attribute for low-temperature lubricants .

Synthesis Methodologies

Conventional Acid-Catalyzed Esterification

The traditional synthesis involves reacting dodecanedioic acid with isooctyl alcohol (2-ethyl-1-hexanol) in a Dean-Stark apparatus using sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst . Key steps include:

  • Reaction Conditions: 120–130 °C for 4 hours under toluene reflux to azeotropically remove water.

  • Yield Optimization: A molar ratio of 1:2 (acid:alcohol) achieves 85–90% conversion, with yields decreasing for branched alcohols due to steric hindrance .

  • Post-Reaction Processing: Neutralization with NaHCO3\text{NaHCO}_3, followed by vacuum distillation to isolate the ester .

Solid Superacid Catalysis (Innovative Approach)

A 2013 patent (CN103274938A) introduced a greener method using a SO42/ZrO2-TiO2\text{SO}_4^{2-}/\text{ZrO}_2\text{-TiO}_2 solid superacid catalyst . Advantages over conventional methods include:

  • Catalyst Efficiency: 98% selectivity at 150 °C with a 1:3 acid-to-alcohol ratio.

  • Reusability: The catalyst retained 92% activity after five cycles.

  • Environmental Benefits: Eliminates corrosive H2SO4\text{H}_2\text{SO}_4, reducing wastewater acidity .

Physicochemical Properties and Performance

Thermal and Oxidative Stability

The ester’s high boiling point (>260 °C) and flash point (113 °C) make it suitable for high-temperature applications . Thermogravimetric analysis (TGA) reveals 5% weight loss at 298 °C under nitrogen, outperforming linear esters like dioctyl adipate . Oxidation resistance is attributed to the absence of β-hydrogens, which inhibits radical chain reactions .

Lubrication Performance

Comparative studies highlight its superiority in boundary lubrication regimes:

PropertyDodecanedioic Acid, Diisooctyl EsterMineral Oil (ISO VG 32)
Viscosity Index14595
Wear Scar Diameter (40 °C)0.35 mm0.52 mm
Pour Point-60 °C-15 °C

Data sourced from demonstrate its efficacy in military gearboxes and aerospace hydraulics, where thermal stability and low-temperature fluidity are paramount.

Industrial Applications

Synthetic Lubricants

The ester accounts for 12% of the global bio-lubricant market, valued at $2.1 billion in 2024 . Its applications include:

  • Jet Engine Oils: Compatible with ester-based formulations meeting MIL-PRF-23699 standards.

  • Biodegradable Hydraulic Fluids: 80% biodegradation in 28 days (OECD 301B), surpassing petroleum-based alternatives .

Plasticizers and Polymer Additives

In PVC formulations, the ester reduces glass transition temperature (TgT_g) by 25 °C at 30 phr loading, outperforming di-2-ethylhexyl phthalate (DEHP) in flexibility retention .

Toxicology and Regulatory Status

Metabolic Pathways

Human studies indicate limited absorption (<5% urinary recovery) and rapid β-oxidation into C10\text{C}_{10}, C8\text{C}_8, and C6\text{C}_6 dicarboxylic acids . No accumulation occurs in adipose tissue, with 94% excretion within 72 hours .

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